1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
Description
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-16-5-3-15(4-6-16)22-12-14(11-17(22)23)21-18(24)20-13-7-9-19-10-8-13/h3-10,14H,2,11-12H2,1H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYNIVZITBANCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidinone ring : A five-membered ring containing a nitrogen atom.
- Ethoxyphenyl group : A phenyl ring substituted with an ethoxy group.
- Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.
The molecular formula is , with a molecular weight of approximately 360.43 g/mol. Its purity is typically around 95%.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Ethoxyphenyl Group : Typically involves electrophilic aromatic substitution.
- Attachment of the Urea Moiety : Formed by reacting an isocyanate with an amine.
Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated potent inhibitory effects on A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 2.39 to 3.90 μM, comparable to established anticancer drugs like sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| HCT-116 | 3.90 ± 0.33 | |
| Sorafenib | A549 | 2.12 ± 0.18 |
| HCT-116 | 2.25 ± 0.71 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The urea structure and pyridine ring can act as hydrogen bond donors, facilitating binding to target proteins involved in cancer proliferation pathways .
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to this structure have shown anti-inflammatory effects. For example, some derivatives exhibited up to 70% inhibition in inflammatory models compared to standard drugs like ibuprofen, which showed 86% inhibition .
Case Studies
Recent studies have highlighted the potential of urea-based compounds in treating various diseases:
- Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested for their activity against multiple cancer cell lines, revealing significant potential as new anticancer agents .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory activity of similar urea compounds, demonstrating promising results that warrant further investigation into their therapeutic applications .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: The ethoxyphenyl group may balance lipophilicity and hydrogen-bonding capacity, while the pyrrolidinone core could restrict conformational flexibility compared to M64’s flexible ethyl linker .
- Activity Trends : Urea derivatives with pyridinyl groups (e.g., M64, B1-B10) show diverse activities (FAK activation, antimicrobial), suggesting the target compound’s activity is highly substituent-dependent .
- Synthetic Considerations : The synthesis of M64HCl via HCl salt formation (yield: quantitative) demonstrates a pathway adaptable to the target compound for improved solubility .
Q & A
Q. What are the key synthetic pathways for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea?
Methodological Answer: The synthesis typically involves three critical steps:
Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives or analogous precursors under acidic/basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .
Ethoxyphenyl Group Introduction : Electrophilic aromatic substitution (EAS) using 4-ethoxyaniline or Friedel-Crafts alkylation under controlled pH and temperature .
Urea Moiety Coupling : Reaction of an isocyanate (e.g., pyridin-4-yl isocyanate) with the pyrrolidinone-amine intermediate. Solvent choice (e.g., DMF or THF) and stoichiometric ratios are critical to minimize side products .
Q. Key Optimization Parameters :
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | H2SO4 | 80°C | EtOH | 65–75 |
| 2 | 4-Ethoxyaniline | 120°C | Toluene | 70–80 |
| 3 | Pyridin-4-yl isocyanate | RT | DMF | 60–70 |
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and urea linkage integrity. For example, the pyridinyl proton signals appear at δ 8.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ for C19H21N4O3: 365.16 g/mol).
- X-ray Crystallography : Resolves 3D conformation using programs like the CCP4 suite for crystallographic data processing .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize enzyme inhibition assays (e.g., kinase targets) using consistent substrate concentrations and incubation times .
- Structural Analog Comparisons : Compare with analogs (e.g., pyridin-3-yl vs. pyridin-4-yl substitutions) to isolate electronic effects on bioactivity. For example, pyridin-4-yl’s axial symmetry may enhance receptor binding .
- Meta-Analysis : Use platforms like PubChem to aggregate data and validate trends across studies .
Q. What strategies optimize the compound’s enzyme inhibitory potency?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxy → methoxy) and measure IC50 shifts. For instance, ethoxy groups enhance lipophilicity, improving membrane permeability .
- Molecular Docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases). Pyridinyl nitrogen often forms hydrogen bonds with catalytic residues .
- Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How does the pyridin-4-yl group influence chemical stability and reactivity?
Methodological Answer:
- Hydrolysis Resistance : The pyridin-4-yl group’s electron-withdrawing nature stabilizes the urea moiety against hydrolysis at physiological pH .
- Oxidative Stability : Under accelerated oxidative conditions (40°C, 75% RH), the pyridinyl ring remains intact, whereas thiophene analogs degrade .
- Metal Coordination : Pyridinyl nitrogen can chelate transition metals (e.g., Cu2+), enabling applications in catalysis or metallodrug design .
Q. Comparative Reactivity Data :
| Derivative | Hydrolysis Half-life (pH 7.4) | Oxidation Onset (°C) |
|---|---|---|
| Pyridin-4-yl | >48 hrs | 220 |
| Thiophen-2-yl | 12 hrs | 180 |
| Cyclohexyl | 24 hrs | 210 |
Data Analysis & Validation
Q. What computational tools are recommended for elucidating mechanistic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate reaction energetics (e.g., urea bond formation) using Gaussian 16 with B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulate solvation effects in GROMACS to predict aggregation tendencies .
- QSAR Modeling : Build predictive models with MOE or Schrödinger to correlate substituent effects with bioactivity .
Q. How can crystallographic data resolve conformational ambiguities?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
